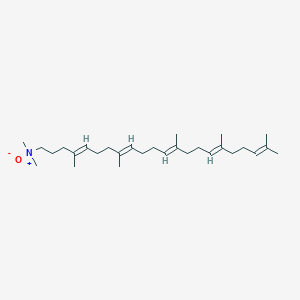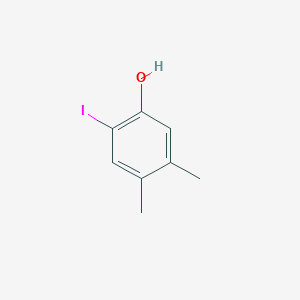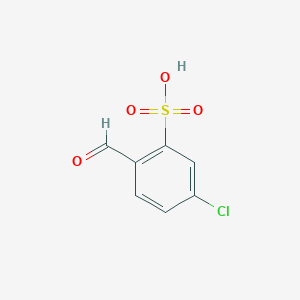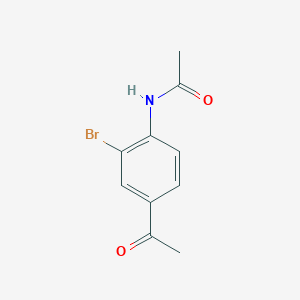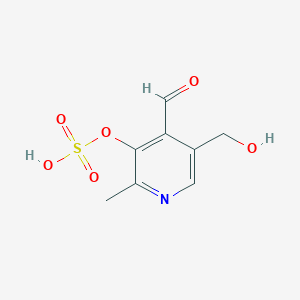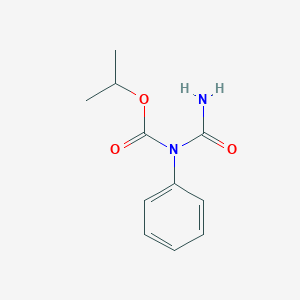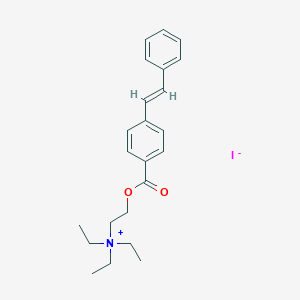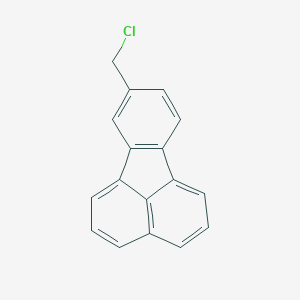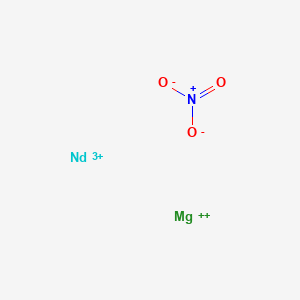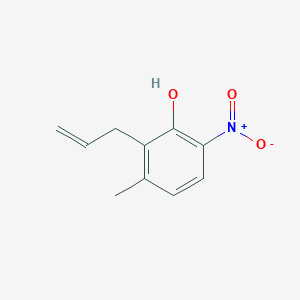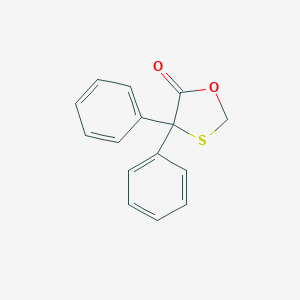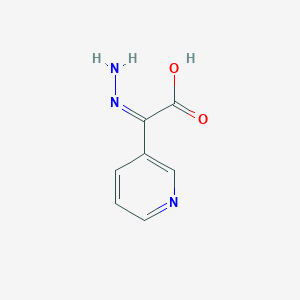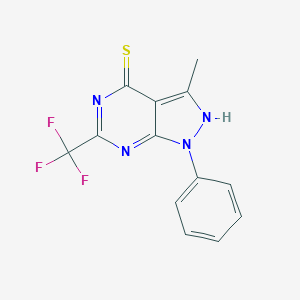
1-Phenyl-3-methyl-6-trifluoromethyl-pyrazolo(3,4-d)pyrimidine-4(5H)thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Phenyl-3-methyl-6-trifluoromethyl-pyrazolo(3,4-d)pyrimidine-4(5H)thione, also known as PFTT, is a heterocyclic compound that has gained significant interest in the scientific community due to its potential applications in medicinal chemistry. PFTT is a member of the pyrazolopyrimidine family, which is known for its diverse pharmacological properties.
Mécanisme D'action
The mechanism of action of 1-Phenyl-3-methyl-6-trifluoromethyl-pyrazolo(3,4-d)pyrimidine-4(5H)thione is not fully understood. However, it is believed to act by inhibiting the activity of various enzymes, including COX-2, as mentioned earlier. 1-Phenyl-3-methyl-6-trifluoromethyl-pyrazolo(3,4-d)pyrimidine-4(5H)thione has also been found to inhibit the activity of phosphodiesterase (PDE) enzymes, which are involved in the regulation of cyclic nucleotide levels in cells. Additionally, 1-Phenyl-3-methyl-6-trifluoromethyl-pyrazolo(3,4-d)pyrimidine-4(5H)thione has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and transcription.
Effets Biochimiques Et Physiologiques
1-Phenyl-3-methyl-6-trifluoromethyl-pyrazolo(3,4-d)pyrimidine-4(5H)thione has been found to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of inflammatory mediators such as prostaglandins and leukotrienes. 1-Phenyl-3-methyl-6-trifluoromethyl-pyrazolo(3,4-d)pyrimidine-4(5H)thione has also been found to induce apoptosis in cancer cells by activating various apoptotic pathways. Furthermore, 1-Phenyl-3-methyl-6-trifluoromethyl-pyrazolo(3,4-d)pyrimidine-4(5H)thione has been found to inhibit the replication of HIV and HCV by targeting viral enzymes.
Avantages Et Limitations Des Expériences En Laboratoire
1-Phenyl-3-methyl-6-trifluoromethyl-pyrazolo(3,4-d)pyrimidine-4(5H)thione has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has shown promising results in various assays. However, 1-Phenyl-3-methyl-6-trifluoromethyl-pyrazolo(3,4-d)pyrimidine-4(5H)thione has some limitations as well. It is not very water-soluble, which can make it difficult to use in aqueous assays. Additionally, 1-Phenyl-3-methyl-6-trifluoromethyl-pyrazolo(3,4-d)pyrimidine-4(5H)thione has not been extensively studied in vivo, so its pharmacokinetic and toxicological properties are not well understood.
Orientations Futures
There are several future directions for the study of 1-Phenyl-3-methyl-6-trifluoromethyl-pyrazolo(3,4-d)pyrimidine-4(5H)thione. One potential direction is to investigate its potential as an anti-cancer agent in vivo. Another direction is to study its pharmacokinetic and toxicological properties in more detail. Additionally, the development of more water-soluble derivatives of 1-Phenyl-3-methyl-6-trifluoromethyl-pyrazolo(3,4-d)pyrimidine-4(5H)thione could expand its potential applications in aqueous assays. Finally, the study of 1-Phenyl-3-methyl-6-trifluoromethyl-pyrazolo(3,4-d)pyrimidine-4(5H)thione in combination with other drugs could lead to the development of more effective therapeutic strategies.
Conclusion:
In conclusion, 1-Phenyl-3-methyl-6-trifluoromethyl-pyrazolo(3,4-d)pyrimidine-4(5H)thione is a heterocyclic compound with significant potential in medicinal chemistry. Its synthesis method is relatively simple, and it has shown promising results as an anti-inflammatory, anti-cancer, and anti-viral agent. Its mechanism of action is not fully understood, but it is believed to act by inhibiting the activity of various enzymes. 1-Phenyl-3-methyl-6-trifluoromethyl-pyrazolo(3,4-d)pyrimidine-4(5H)thione has several advantages for lab experiments, but it also has some limitations. There are several future directions for the study of 1-Phenyl-3-methyl-6-trifluoromethyl-pyrazolo(3,4-d)pyrimidine-4(5H)thione, including investigating its potential as an anti-cancer agent in vivo and studying its pharmacokinetic and toxicological properties in more detail.
Méthodes De Synthèse
The synthesis of 1-Phenyl-3-methyl-6-trifluoromethyl-pyrazolo(3,4-d)pyrimidine-4(5H)thione involves the reaction of 3-methyl-1-phenyl-1H-pyrazol-5-amine with trifluoromethylthiocyanate in the presence of a base. The reaction is carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under reflux conditions. The product is obtained in good yield and purity after purification using column chromatography.
Applications De Recherche Scientifique
1-Phenyl-3-methyl-6-trifluoromethyl-pyrazolo(3,4-d)pyrimidine-4(5H)thione has been extensively studied for its potential applications in medicinal chemistry. It has shown promising results as an anti-inflammatory, anti-cancer, and anti-viral agent. 1-Phenyl-3-methyl-6-trifluoromethyl-pyrazolo(3,4-d)pyrimidine-4(5H)thione has been found to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. 1-Phenyl-3-methyl-6-trifluoromethyl-pyrazolo(3,4-d)pyrimidine-4(5H)thione has also shown potent inhibitory activity against human immunodeficiency virus (HIV) and hepatitis C virus (HCV). Furthermore, 1-Phenyl-3-methyl-6-trifluoromethyl-pyrazolo(3,4-d)pyrimidine-4(5H)thione has been found to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
Propriétés
Numéro CAS |
102989-83-3 |
|---|---|
Nom du produit |
1-Phenyl-3-methyl-6-trifluoromethyl-pyrazolo(3,4-d)pyrimidine-4(5H)thione |
Formule moléculaire |
C13H9F3N4S |
Poids moléculaire |
310.3 g/mol |
Nom IUPAC |
3-methyl-1-phenyl-6-(trifluoromethyl)-7H-pyrazolo[3,4-d]pyrimidine-4-thione |
InChI |
InChI=1S/C13H9F3N4S/c1-7-9-10(17-12(13(14,15)16)18-11(9)21)20(19-7)8-5-3-2-4-6-8/h2-6H,1H3,(H,17,18,21) |
Clé InChI |
OANCKSSPIAVFPA-UHFFFAOYSA-N |
SMILES isomérique |
CC1=C2C(=NC(=NC2=S)C(F)(F)F)N(N1)C3=CC=CC=C3 |
SMILES |
CC1=NN(C2=C1C(=S)N=C(N2)C(F)(F)F)C3=CC=CC=C3 |
SMILES canonique |
CC1=C2C(=NC(=NC2=S)C(F)(F)F)N(N1)C3=CC=CC=C3 |
Synonymes |
1-Phenyl-3-methyl-6-trifluoromethyl-pyrazolo(3,4-d)pyrimidine-4(5H)thione |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Silanol, cyclohexylphenyl[2-(1-piperidinyl)ethyl]-](/img/structure/B10376.png)
